

N-Acetyl-L-phenylalanine structure and stereochemistry

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An In-depth Technical Guide to the Structure and Stereochemistry of **N-Acetyl-L-phenylalanine**

Abstract

N-Acetyl-L-phenylalanine is the N-acetylated derivative of the essential amino acid L-phenylalanine.[1] This modification, where an acetyl group is attached to the alpha-amino group, alters its chemical properties and biological roles. It serves as a key metabolite in various biological systems and a versatile building block in synthetic chemistry, particularly in peptide synthesis.[2] This document provides a comprehensive technical overview of the structure, stereochemistry, physicochemical properties, and analytical characterization of **N-Acetyl-L-phenylalanine**, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

N-Acetyl-L-phenylalanine is structurally composed of a central alpha-carbon bonded to a hydrogen atom, a carboxyl group, a benzyl side chain, and an acetamido group. The presence of the acetyl group protects the amine, making it a useful intermediate in peptide synthesis.[2]

The standard identifiers and molecular properties are summarized below:

Identifier	Value	Reference
IUPAC Name	(2S)-2-acetamido-3-phenylpropanoic acid	[1][3][4]
CAS Number	2018-61-3	[2][5][6]
Molecular Formula	C ₁₁ H ₁₃ NO ₃	[1][2][5]
Molecular Weight	207.23 g/mol	[1][2][7]
InChI Key	CBQJSKKFNMDLON-JTQLQIEISA-N	[1][6]
SMILES	CC(=O)N--INVALID-LINK--C(=O)O	[1][8]

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COOH_O1 [label="O", pos="1.8,0!"];
COOH_OH [label="OH", pos="1.5,1.3!"];
NH_N [label="N", pos="-0.5,1!"];
NH_H [label="H", pos="-0.2,1.7!"];
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Ac_O [label="O", pos="-1.8,2.1!"];
Ac_CH3 [label="CH₃", pos="-2.2,0.7!"];
Benzyl_C [label="CH₂", pos="0,-1.2!"];
Phenyl [label="C₆H₅", pos="0,-2.2!"];

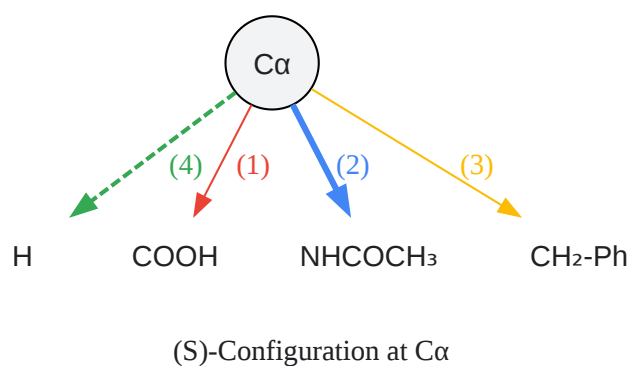
// Edges to represent bonds
C_alpha -- H_alpha;
C_alpha -- COOH_C;
C_alpha -- NH_N;
C_alpha -- Benzyl_C;
COOH_C -- COOH_O1 [style=double];
COOH_C -- COOH_OH;
NH_N -- NH_H;
NH_N -- Ac_C1;
Ac_C1 -- Ac_O [style=double];
Ac_C1 -- Ac_CH3;
Benzyl_C -- Phenyl;
}
```

Figure 1: 2D representation of **N-Acetyl-L-phenylalanine** structure.

Stereochemistry

The stereochemistry of **N-Acetyl-L-phenylalanine** is defined by the single chiral center at the alpha-carbon (Cα). This carbon is bonded to four different groups: a hydrogen atom, a carboxyl group, a benzyl group, and an acetamido group.

- **Configuration:** The "L" designation indicates that it belongs to the same relative configuration as L-glyceraldehyde. According to the Cahn-Ingold-Prelog (CIP) priority rules, the absolute configuration at the Cα is (S).
- **Enantiomer:** The corresponding enantiomer is N-Acetyl-D-phenylalanine, which has the (R) configuration.[\[1\]](#)
- **Optical Activity:** As a chiral molecule, **N-Acetyl-L-phenylalanine** is optically active, meaning it rotates the plane of polarized light. The specific rotation is a key parameter for its identification and purity assessment.[\[6\]](#)



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Figure 2: Stereochemistry of **N-Acetyl-L-phenylalanine** (CIP priorities shown).

Physicochemical Properties

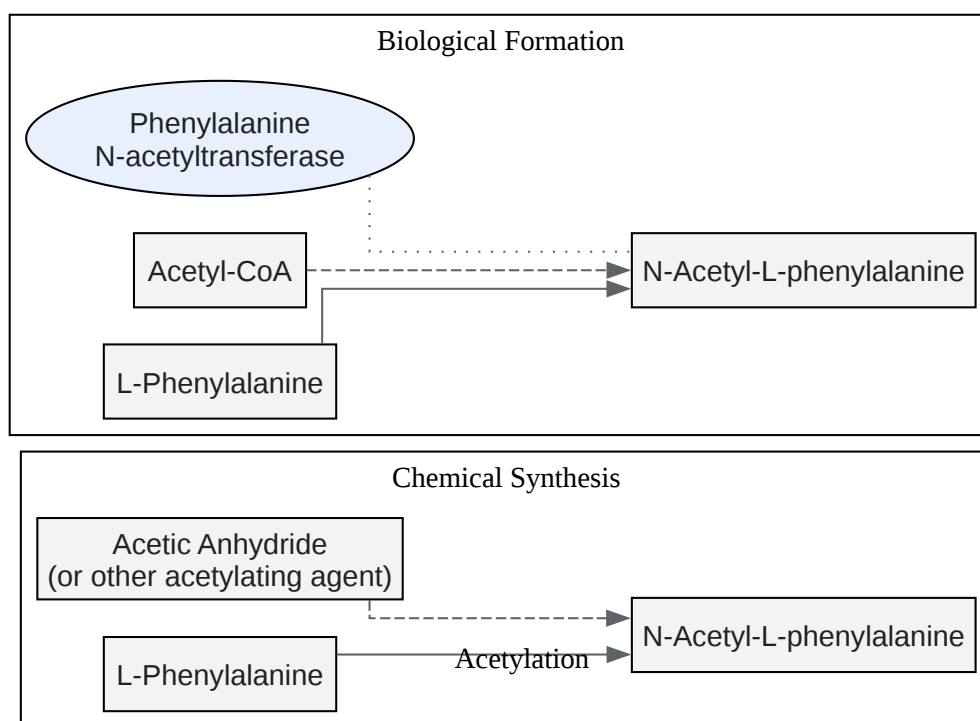
The physical and chemical properties of **N-Acetyl-L-phenylalanine** are crucial for its handling, formulation, and application in research and development.

Property	Value	Reference(s)
Appearance	White to off-white fine crystalline powder	[2][7]
Melting Point	171-173 °C	[1][2][6]
Optical Rotation [α] _D ²⁵	+39° to +41° (c=1 in methanol)	[4]
pKa	3.56 ± 0.10 (Predicted)	[9]
Water Solubility	6.45 g/L at 25 °C (estimated)	[3]
Solubility in Organic Solvents	Soluble in methanol, acetone, and ethanol (20 mg/mL).[2][9] Slightly soluble in PBS (pH 7.2) at 0.25 mg/mL.[5] Soluble in DMF (16 mg/mL) and DMSO (12 mg/mL).[5]	[2][5][9]

Synthesis and Biological Formation

N-Acetyl-L-phenylalanine can be synthesized chemically or is formed through biological pathways.

- **Chemical Synthesis:** The most common laboratory synthesis involves the direct acetylation of L-phenylalanine using reagents like acetic anhydride in a suitable solvent system.
- **Biological Formation:** In biological systems, it is a metabolite of L-phenylalanine.[5] It can be synthesized from L-phenylalanine and acetyl-CoA, a reaction catalyzed by the enzyme phenylalanine N-acetyltransferase.[3][7] This metabolite is found in organisms like E. coli and has been detected in human serum and brain tissue.[5][10] Elevated levels have been associated with conditions such as phenylketonuria (PKU), COVID-19, and Alzheimer's disease.[5][11]



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Figure 3: Chemical synthesis and biological formation pathways.

Experimental Protocols for Characterization

Accurate characterization is essential to confirm the identity, purity, and stereochemical integrity of **N-Acetyl-L-phenylalanine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To elucidate the molecular structure by identifying the chemical environment of protons (^1H NMR) and carbon atoms (^{13}C NMR).
- Methodology:
 - Sample Preparation: Dissolve 5-10 mg of **N-Acetyl-L-phenylalanine** in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO- d_6 or CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
 - Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
 - Expected ^1H NMR Signals (DMSO- d_6):
 - ~1.8 ppm (singlet, 3H, acetyl CH_3)
 - ~2.8-3.1 ppm (multiplet, 2H, β - CH_2)
 - ~4.4-4.5 ppm (multiplet, 1H, α -CH)

- ~7.2-7.3 ppm (multiplet, 5H, aromatic CH)
- ~8.2 ppm (doublet, 1H, amide NH)
- ~12.7 ppm (broad singlet, 1H, carboxylic acid OH)
- Expected ^{13}C NMR Signals (DMSO- d_6):
 - ~22 ppm (acetyl CH_3)
 - ~37 ppm (β - CH_2)
 - ~54 ppm (α -CH)
 - ~126-130 ppm (aromatic carbons)
 - ~138 ppm (quaternary aromatic carbon)
 - ~169 ppm (acetyl $\text{C}=\text{O}$)
 - ~173 ppm (carboxyl $\text{C}=\text{O}$)

Mass Spectrometry (MS)

- Objective: To confirm the molecular weight and elemental composition.
- Methodology:
 - Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).
 - Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation.
 - Analysis: Analyze in both positive and negative ion modes.
 - Expected Results:
 - Positive Mode: Look for the protonated molecule $[\text{M}+\text{H}]^+$ at m/z 208.09.
 - Negative Mode: Look for the deprotonated molecule $[\text{M}-\text{H}]^-$ at m/z 206.08.
 - High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula $\text{C}_{11}\text{H}_{13}\text{NO}_3$.

Optical Rotation Measurement

- Objective: To confirm the stereochemical identity (L-form) and assess enantiomeric purity.
- Methodology:
 - Instrument: Use a calibrated polarimeter with a sodium lamp (D-line, 589 nm).

- Sample Preparation: Accurately prepare a solution of known concentration (e.g., $c = 1 \text{ g}/100 \text{ mL}$ or 1%) in a specified solvent (typically methanol).[6]
- Measurement: Measure the observed rotation (α) at a defined temperature (e.g., 22°C) and path length (l).
- Calculation: Calculate the specific rotation $[\alpha]$ using the formula: $[\alpha] = \alpha / (l \times c)$.
- Expected Result: The specific rotation should fall within the range of $+39^\circ$ to $+41^\circ$. [4] A significantly lower value may indicate the presence of the D-enantiomer or other impurities.

Melting Point Determination

- Objective: To assess the purity of the compound.
- Methodology:
 - Sample Preparation: Place a small amount of the dry, crystalline powder into a capillary tube.
 - Analysis: Use a calibrated melting point apparatus. Heat the sample slowly ($1\text{-}2^\circ\text{C}/\text{min}$) near the expected melting point.
 - Observation: Record the temperature range from the first appearance of liquid to the complete melting of the solid.
 - Expected Result: A pure sample should exhibit a sharp melting range close to $171\text{-}173^\circ\text{C}$. [2] A broad melting range typically indicates the presence of impurities.

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